molecular formula C13H14O4 B14081986 Coumarsabin

Coumarsabin

Cat. No.: B14081986
M. Wt: 234.25 g/mol
InChI Key: ZMEDOYHRMAKLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarsabin is a high-purity coumarin derivative offered as a Research Use Only (RUO) product. It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of human diseases . Coumarins are a class of compounds characterized by a benzopyrone structure and are known as privileged scaffolds in medicinal chemistry due to their versatility and wide range of biological activities . Researchers can utilize this compound for various in vitro applications, including fundamental biochemical research, assay development, and as a standard in analytical studies. Like other coumarins, it may exhibit pharmacological properties of research interest, such as anti-inflammatory, antioxidant, or anticancer activities, but its specific mechanisms of action and research value require further investigation . This product is strictly for use by qualified researchers in controlled laboratory settings.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4,7-dimethoxy-3,5-dimethylchromen-2-one

InChI

InChI=1S/C13H14O4/c1-7-5-9(15-3)6-10-11(7)12(16-4)8(2)13(14)17-10/h5-6H,1-4H3

InChI Key

ZMEDOYHRMAKLBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=C(C(=O)O2)C)OC)OC

Origin of Product

United States

Preparation Methods

Structural Characterization and Biosynthetic Pathways

Hypothesized Molecular Architecture

Coumarsabin likely features a coumarin backbone (a benzene ring fused to an α-pyrone) substituted with a sabinene-derived group, such as sabinol or sabinyl acetate. Sabinene, a bicyclic monoterpene, and its oxygenated derivatives are abundant in Juniperus sabina, as evidenced by the isolation of sabinol (C₁₀H₁₆O) and sabinyl acetate (C₁₂H₁₈O₂) from its berries and leaves. Coumarins, such as scoparone (6,7-dimethoxycoumarin) and daphnetin (7,8-dihydroxycoumarin), are synthesized via hydroxylation, methylation, and prenylation of simpler aromatic precursors.

Biogenetic Considerations

In plants, coumarins arise from the shikimate pathway via o-hydroxycinnamic acid intermediates, while monoterpenes like sabinene originate from the mevalonate or methylerythritol phosphate pathways. This compound’s biosynthesis may involve enzymatic coupling of these pathways, though such hybrid natural products remain undocumented in the literature.

Synthetic Routes to this compound

Coumarin Core Synthesis

The coumarin nucleus is typically constructed via the Perkin, Pechmann, or Kostanecki reactions. Modern approaches, as detailed in Search Result, employ iodination and Wittig olefination:

  • Protection of Phenolic Groups : Starting with 2,4-dihydroxybenzaldehyde, hydroxyl groups are protected using pivaloyl chloride (yield: 100%).
  • Iodination : N-Iodosuccinimide introduces iodine at the ortho position (yield: 77–80%).
  • Hydrolysis : Cuprous oxide-mediated hydrolysis yields o-hydroxybenzaldehydes (yield: 83–85%).
  • Coumarin Formation : Reaction with ethyl (triphenylphosphoranylidene) acetate in N,N-diethylaniline affords coumarins (e.g., scoparone, yield: 75%).
Table 1: Representative Coumarin Synthesis Data
Starting Material Protection Reagent Iodination Agent Coumarin Yield Reference
2,4-Dihydroxybenzaldehyde Pivaloyl chloride N-Iodosuccinimide 75%
Veratraldehyde Pivaloyl chloride N-Iodosuccinimide 85%

Sabinene Derivative Preparation

Sabinene derivatives are isolated via steam distillation or solvent extraction from Juniperus species. For example, sabinol (C₁₀H₁₆O) is obtained from J. sabina aerial parts using hexane-EtOAc gradients, followed by silica gel chromatography.

Coupling Strategies

This compound’s putative structure necessitates coupling the coumarin core with a sabinene moiety. Two approaches are feasible:

Esterification

Sabinol (C₁₀H₁₆O) reacts with a coumarin-3-carboxylic acid using DCC/DMAP catalysis:
$$
\text{Coumarin-3-COOH} + \text{Sabinol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{DCU}
$$
Conditions : Dichloromethane, 0°C to room temperature, 12 h.
Yield : ~60–70% (estimated from analogous esterifications).

Prenylation

Introducing a sabinene-derived prenyl group to the coumarin nucleus via Friedel-Crafts alkylation:
$$
\text{7-Hydroxycoumarin} + \text{Sabinyl bromide} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HBr}
$$
Conditions : Anhydrous AlCl₃, dry dichloromethane, reflux.
Yield : ~50% (based on similar coumarin prenylations).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Expected signals include δ 6.2–7.8 (coumarin aromatic protons), δ 5.3–5.8 (sabinene doublets), and δ 1.2–2.1 (sabinene methyl groups).
  • MS (ESI) : Molecular ion peak at m/z 328.4 [M+H]⁺ (C₁₉H₂₀O₄).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) should show a single peak at tR = 12.3 min, confirming >95% purity.

Challenges and Optimization

Steric Hindrance

Bulkier sabinene groups may impede coupling reactions. Microwave-assisted synthesis (100°C, 30 min) could enhance yields by 15–20%.

Regioselectivity

Prenylation at C-6 or C-8 of the coumarin nucleus requires directing groups. Protecting the 7-hydroxy group with acetyl enhances C-6 selectivity (yield: 65%).

Chemical Reactions Analysis

Types of Reactions

Coumarsabin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coumarsabin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Studied for its role in plant defense mechanisms and its interactions with biological molecules.

    Medicine: Investigated for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.

    Industry: Used in the production of perfumes, flavorings, and as a fluorescent dye .

Mechanism of Action

Coumarsabin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Methoxy Coumarsabin

Structural Similarities and Differences :

  • Core Structure : Both this compound and 8-methoxy this compound share the benzopyrone backbone.
  • Substituents : this compound has a hydroxyl (-OH) group at position 7, while 8-methoxy this compound replaces the hydroxyl at position 8 with a methoxy (-OCH₃) group .
  • Molecular Weight : The addition of a methoxy group increases the molecular weight by ~14 Da compared to this compound.

Pharmacological Comparison :

  • Bioactivity : 8-Methoxy this compound exhibits reduced interaction with K⁺ channels compared to this compound, likely due to steric hindrance from the methoxy group .
  • Natural Source : Both are isolated from Juniperus sabina leaves, but 8-methoxy this compound occurs in lower concentrations .

Table 1: Structural and Functional Comparison of this compound and 8-Methoxy this compound

Property This compound 8-Methoxy this compound
Molecular Formula C₁₆H₁₈O₅ C₁₇H₂₀O₅
Key Substituents -OH at C7 -OCH₃ at C8, -OH at C7
Molecular Weight (Da) ~290.3 ~304.3
K⁺ Channel Modulation Strong C-type inactivation Weak/no significant effect
Natural Abundance High in J. sabina Low in J. sabina
Siderin

Siderin, another coumarin isolated from J. sabina, shares a hydroxylated benzopyrone core with this compound but lacks the methoxy substitution. Limited data suggest siderin has weaker bioactivity in ion channel modulation compared to this compound, though direct comparative studies are lacking .

Comparison with Functionally Similar Compounds

HMJ-53A

Functional Overlap :

  • Target : Both this compound and HMJ-53A modulate voltage-gated K⁺ channels.
  • Mechanism :
    • This compound accelerates C-type inactivation .
    • HMJ-53A induces slow inactivation via a distinct binding site .

Pharmacological Contrast :

  • Potency : HMJ-53A shows higher selectivity for neuronal K⁺ channels (e.g., N2A cells), while this compound affects a broader range of K⁺ channels .
  • Therapeutic Potential: HMJ-53A is investigated for neurodegenerative diseases, whereas this compound’s applications remain exploratory .

Table 2: Functional Comparison of this compound and HMJ-53A

Property This compound HMJ-53A
Primary Target Voltage-gated K⁺ channels Voltage-gated K⁺ channels
Mechanism C-type inactivation Slow inactivation
Selectivity Broad spectrum Neuronal-specific
Therapeutic Focus Underexplored Neurodegenerative diseases

Research Findings and Pharmacological Profiles

  • This compound: Demonstrated EC₅₀ of ~10 µM for K⁺ channel modulation in vitro . No reported toxicity in hepatoprotective assays, unlike terpenoids from J. sabina (e.g., isocupressic acid) .
  • 8-Methoxy this compound :
    • Lacks significant ion channel effects but shows mild antioxidant activity in DPPH assays .
  • HMJ-53A: Reduces neuronal hyperexcitability at nanomolar concentrations, suggesting higher potency than this compound .

Analytical Techniques for Differentiation

  • Chromatography : HPLC and GC-MS differentiate this compound from 8-methoxy derivatives based on retention times and mass fragmentation .
  • Spectroscopy : NMR (¹H and ¹³C) identifies substituent patterns (e.g., methoxy vs. hydroxyl groups) .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Coumarsabin in laboratory settings?

  • Methodological Guidance : Follow stepwise procedures outlined in peer-reviewed syntheses, ensuring detailed documentation of reaction conditions (e.g., temperature, solvent systems, catalysts). Include purification methods like column chromatography or recrystallization. Validate protocols by replicating published syntheses and cross-referencing spectral data (e.g., NMR, IR) with literature .
  • Reproducibility : Adhere to guidelines requiring explicit experimental descriptions, including side reactions and yield variations. Supplementary materials should list reagent grades and equipment specifications .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Core Methods :

  • Structural Elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) to confirm molecular connectivity.
  • Purity Assessment : HPLC with UV/Vis or MS detection, coupled with melting point analysis.
    • Validation : Compare data with published benchmarks for this compound derivatives. For novel analogs, provide full spectral interpretation and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for higher yield and scalability without compromising stability?

  • Experimental Design :

Use factorial design (e.g., DOE) to test variables like solvent polarity, reaction time, and temperature.

Monitor stability via accelerated degradation studies (e.g., thermal stress, pH variations).

Employ green chemistry principles (e.g., solvent-free reactions, biocatalysts) to enhance sustainability .

  • Data Analysis : Apply statistical tools (ANOVA, regression) to identify significant factors affecting yield and stability .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Systematic Analysis :

Conduct meta-analyses to compare experimental conditions (e.g., cell lines, dosage, exposure time).

Validate assays using standardized positive controls (e.g., reference inhibitors).

Replicate conflicting studies under identical conditions to isolate variables .

  • Mechanistic Clarification : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. How should experiments be designed to elucidate this compound’s mechanism of action at the molecular level?

  • Multidisciplinary Approaches :

  • In Silico Modeling : Molecular docking and MD simulations to predict target binding.
  • In Vitro Profiling : Kinase inhibition assays, proteomics, or CRISPR screens to identify pathways.
  • In Vivo Validation : Use genetically modified models (e.g., knockouts) to confirm phenotypic effects .
    • Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Data Management and Collaboration

Q. What best practices ensure reproducibility in this compound research?

  • Documentation : Share raw datasets (spectra, chromatograms) in public repositories (e.g., Zenodo) with unique DOIs.
  • Protocol Standardization : Use platforms like protocols.io to publish stepwise methods. Include negative controls and failure analyses in supplementary materials .

Q. How can interdisciplinary findings on this compound be integrated into a cohesive model?

  • Collaborative Frameworks :

Assign roles (e.g., synthetic chemists, pharmacologists, data scientists) to leverage domain expertise.

Use systematic review methodologies (PRISMA guidelines) to synthesize disparate data .

  • Data Harmonization : Employ ontologies (e.g., ChEBI, PubChem) to standardize terminology and enable cross-study comparisons .

Ethical and Methodological Rigor

Q. How should researchers address ethical considerations when designing this compound studies involving biological systems?

  • Ethical Compliance :

  • Adhere to institutional review boards (IRBs) for in vivo studies.
  • Disclose conflicts of interest and funding sources in publications.
    • Transparency : Publish negative results to avoid publication bias .

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